molecular formula C13H10N2O B1583930 6(5h)-Phenanthridinone, 2-amino- CAS No. 78256-05-0

6(5h)-Phenanthridinone, 2-amino-

Cat. No. B1583930
CAS RN: 78256-05-0
M. Wt: 210.23 g/mol
InChI Key: YMTIEBMDXHJRKO-UHFFFAOYSA-N
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Description

The compound seems to be related to a class of organic compounds known as amino acids . Amino acids are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves various methods such as [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the modification of amino acids using a dimethyl carbonate (DMC) and acid system .


Molecular Structure Analysis

The molecular structure of similar compounds is often studied by X-ray diffraction (XRD) study. Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis are carried out experimentally and theoretically .


Chemical Reactions Analysis

In preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

Amino acids, which this compound seems to be related to, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. For example, some compounds are toxic if swallowed or if inhaled, and can be fatal in contact with skin . Always refer to the specific safety data sheet of the compound for accurate information.

Future Directions

The future directions in the field of similar compounds often involve the development of new synthesis methods and the exploration of their potential applications in various fields such as medicine and biotechnology .

properties

IUPAC Name

2-amino-5H-phenanthridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTIEBMDXHJRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10999597
Record name 2-Aminophenanthridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6(5h)-Phenanthridinone, 2-amino-

CAS RN

78256-05-0
Record name NSC113297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminophenanthridin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10999597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-nitro-6(5H)-phenanthridinone (3.8 g, 0.0 16 mol) in DMF (200 mL) was added an ammonium chloride solution (3%, 200 mL), followed by the addition of iron powder (22 g). The reaction mixture was stirred at 100° C. for 1 hr. The residue was removed by filtration, and the filtrate was made acidic by adding dilute HCl (25%, 20 mL). A solid separated from the solution and was filtered and washed thoroughly with cold water to remove acidic impurities. The solid was then dried under vacuum, to give hydrochloride salt of 2-amino-6(5H)-phenanthridinone (3.4 g, 89%).
Quantity
3.8 g
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22 g
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Synthesis routes and methods II

Procedure details

A suspension of 2-nitro-6(5H)-phenanthridinone in DMF was reduced by iron and ammonium chloride to produce 2-amino-6(5H)-phenanthridinone. Chloroacylation of 2-amino-6(5H)-phenanthridinone with chloroacetyl chloride in pyridine/DMF yielded N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-chloroacetamide, which then was treated with dimethyl amine in methanol or with N,N-dimethylformamide to furnish the N-(6-oxo-5,6-dihydro-phenanthridin-2-yl)-N,N-dimethylacetamide. This latter compound was then treated with HCl in ether in presence of methanol to give PJ34 as a water-soluble HCl salt. Product identity and purity were assessed using 1HNMR, MS, TLC and HPLC.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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